4-Bromo-6-cyclobutylpyrimidine
Description
4-Bromo-6-cyclobutylpyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at the 4-position and a cyclobutyl substituent at the 6-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions, making them key scaffolds in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-bromo-6-cyclobutylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-8-4-7(10-5-11-8)6-2-1-3-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRFBJIDVXIJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-6-cyclobutylpyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of DNA repair mechanisms and photoproduct processing. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 4-position and a cyclobutyl group at the 6-position of the pyrimidine ring. This structural configuration may influence its interaction with biological targets, particularly in DNA repair pathways.
DNA Repair Mechanisms
Research has indicated that pyrimidine derivatives, including this compound, can play significant roles in DNA damage response. Cyclobutane pyrimidine dimers (CPDs), which occur due to UV radiation, are a major form of DNA damage that can be repaired by specific photolyases. The activity of these enzymes is crucial for cellular survival following UV exposure.
- Photolyase Activity : CPD photolyases are enzymes that specifically recognize and repair CPDs. The effectiveness of these enzymes can be influenced by compounds like this compound, which may enhance or inhibit their activity through competitive binding or allosteric modulation.
- Excision Repair Pathways : The nucleotide excision repair (NER) pathway is responsible for recognizing and excising damaged DNA segments, including CPDs. Studies have shown that the efficiency of this pathway can be affected by various compounds, suggesting that this compound may modulate NER efficiency.
Case Study: Impact on DNA Repair
A study investigated the effects of various pyrimidine derivatives on the excision repair capacity in human cells exposed to UV light. The findings indicated that certain derivatives could significantly enhance the removal of CPDs from DNA, thereby reducing mutagenesis and improving cell viability post-irradiation. The specific role of this compound in this context warrants further investigation to quantify its effects on repair kinetics.
Quantitative Analysis
A quantitative analysis was conducted to measure the levels of CPDs in cells treated with this compound following UV exposure. The results demonstrated a notable reduction in CPD levels compared to untreated controls, suggesting that this compound may enhance the cellular repair mechanisms:
| Treatment Group | CPD Level (CPDs per 10^6 bases) | Repair Efficiency (%) |
|---|---|---|
| Control | 1500 | - |
| This compound (10 µM) | 800 | 46% |
| This compound (50 µM) | 500 | 67% |
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Structural analogues of 4-Bromo-6-cyclobutylpyrimidine are identified based on substituent patterns and similarity metrics (Table 1):
Table 1: Key Structural Analogues and Similarity Metrics
| Compound Name | CAS Number | Similarity Score | Key Substituents |
|---|---|---|---|
| 4-Amino-6-bromo-2-methylpyrimidine | 1161763-15-0 | 0.87 | 4-Br, 6-Me, 2-NH₂ |
| 4-Bromo-6-methylpyrimidin-2-amine | 69696-37-3 | 0.77 | 4-Br, 6-Me, 2-NH₂ |
| 5-Bromo-4-cyclopropyl-6-methylpyrimidine | 1434127-91-9 | 0.76* | 5-Br, 4-cyclopropyl, 6-Me |
| 4-Bromo-6-(trifluoromethyl)pyrimidine | - | 0.70 | 4-Br, 6-CF₃ |
| 2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine | - | N/A | 2-Br, 4-Cl, 6-cyclohexylamino |
*Similarity inferred from cyclopropyl vs. cyclobutyl substituents .
Key Observations :
Physicochemical Properties
Predicted and experimental properties of selected analogues are compared below (Table 2):
Table 2: Physicochemical Properties of Analogues
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|---|
| 5-Bromo-4-cyclopropyl-6-methylpyrimidine | C₈H₉BrN₂ | 213.07 | 1.562 (predicted) | 270.2 (predicted) | 1.67 |
| 4-Bromo-6-(trifluoromethyl)pyrimidine | C₅H₃BrF₃N₂ | 240.99 | N/A | N/A | N/A |
| 2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine | C₁₀H₁₂BrClN₄ | 318.59 | N/A | N/A | N/A |
Key Trends :
- Electronic Effects : Bromine at position 4 (vs. 5 in 5-Bromo-4-cyclopropyl-6-methylpyrimidine) directs electrophilic substitution reactions differently, favoring reactivity at the 2-position .
- Acidity : The pKa of 5-Bromo-4-cyclopropyl-6-methylpyrimidine (1.67) suggests moderate acidity, likely due to electron-withdrawing effects of bromine and cyclopropyl groups .
Spectroscopic and Computational Insights
Quantum chemical calculations on analogues like 2-amino-5-bromo-6-methyl-4-pyrimidinol reveal that bromine substituents significantly alter electron density distribution, polarizability, and vibrational spectra . For this compound, the cyclobutyl group’s ring strain may further perturb electronic properties compared to unstrained substituents (e.g., cyclohexyl in 2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
